molecular formula C21H33N5O B11247171 2-Cyclopentyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone

2-Cyclopentyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11247171
M. Wt: 371.5 g/mol
InChI Key: SMVZVBQJHPKCGB-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a cyclopentyl group, a piperidine ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their coupling with the cyclopentyl group. One common synthetic route involves:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Formation of the piperazine ring: This involves the reaction of piperazine with suitable reagents to introduce the desired substituents.

    Coupling of the rings: The pyrimidine and piperazine rings are then coupled with the cyclopentyl group using a suitable linker, such as ethanone, under conditions that facilitate the formation of the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies to understand its interactions with biological molecules.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological effect. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propanone: Similar structure with a propanone linker instead of ethanone.

    2-Cyclopentyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)butanone: Similar structure with a butanone linker.

Uniqueness

The uniqueness of 2-Cyclopentyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H33N5O

Molecular Weight

371.5 g/mol

IUPAC Name

2-cyclopentyl-1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H33N5O/c1-17-15-19(24-9-5-2-6-10-24)23-21(22-17)26-13-11-25(12-14-26)20(27)16-18-7-3-4-8-18/h15,18H,2-14,16H2,1H3

InChI Key

SMVZVBQJHPKCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3CCCC3)N4CCCCC4

Origin of Product

United States

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